molecular formula C13H15ClN2O2 B1357297 N-(1-carbamoylcyclopentyl)-4-chlorobenzamide CAS No. 904816-29-1

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide

Cat. No.: B1357297
CAS No.: 904816-29-1
M. Wt: 266.72 g/mol
InChI Key: STZCZQDLUJGZPI-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide is a synthetic organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a carbamoyl group attached to a cyclopentyl ring, which is further connected to a 4-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with cyclopentylamine to form an intermediate, which is then treated with a carbamoylating agent such as phosgene or carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCZQDLUJGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587701
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-29-1
Record name N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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